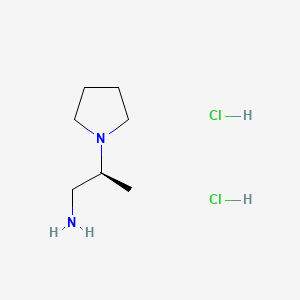
3-Methyl-1-(pyrimidin-2-yl)pentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-(pyrimidin-2-yl)pentan-1-amine is an organic compound with the molecular formula C10H17N3 This compound features a pyrimidine ring attached to a pentan-1-amine chain, with a methyl group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(pyrimidin-2-yl)pentan-1-amine can be achieved through several methods. One common approach involves the reaction of pyrimidine derivatives with appropriate amines under controlled conditions. For instance, the reaction of 2-chloropyrimidine with 3-methylpentan-1-amine in the presence of a base such as potassium carbonate can yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the compound .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1-(pyrimidin-2-yl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
3-Methyl-1-(pyrimidin-2-yl)pentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-(pyrimidin-2-yl)pentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The pyrimidine ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity and function. This compound may also modulate specific signaling pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-1-(pyrimidin-2-yl)butan-1-amine
- 3-Methyl-1-(pyridin-2-yl)pentan-1-amine
- 4-Methyl-1-(pyrimidin-2-yl)hexan-1-amine
Uniqueness
3-Methyl-1-(pyrimidin-2-yl)pentan-1-amine is unique due to its specific substitution pattern on the pyrimidine ring and the pentan-1-amine chain.
Propiedades
Fórmula molecular |
C10H17N3 |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
3-methyl-1-pyrimidin-2-ylpentan-1-amine |
InChI |
InChI=1S/C10H17N3/c1-3-8(2)7-9(11)10-12-5-4-6-13-10/h4-6,8-9H,3,7,11H2,1-2H3 |
Clave InChI |
IYVPYEDIVLECCI-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CC(C1=NC=CC=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


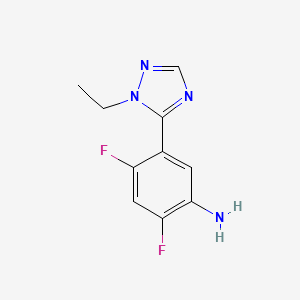

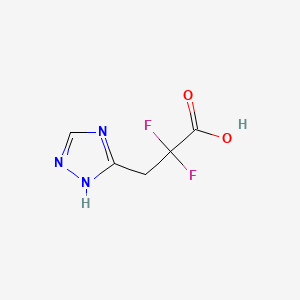
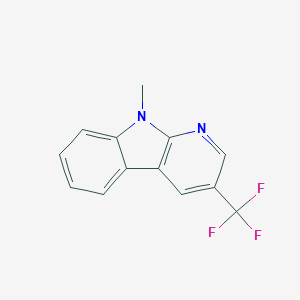


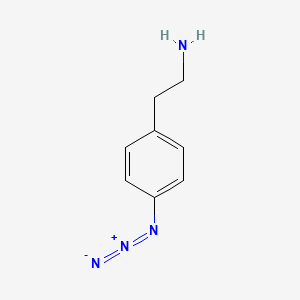
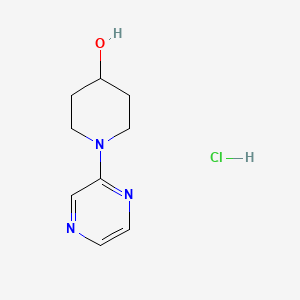


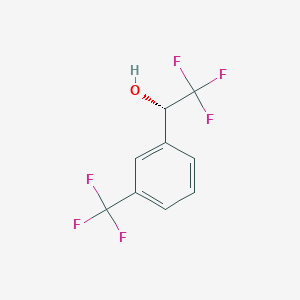
![1-(Aminomethyl)-3-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylicacidhydrochloride](/img/structure/B15310348.png)

